2-Ethoxy-3,5,6-trifluoropyridine
Overview
Description
2-Ethoxy-3,5,6-trifluoropyridine is a synthetic organic compound with the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol. It contains a pyridine ring substituted with three fluorine atoms and one ethoxy group. This compound is part of the broader class of fluorinated pyridines, which are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine substituents .
Preparation Methods
The synthesis of 2-Ethoxy-3,5,6-trifluoropyridine typically involves the reaction of 4-amino-2,3,5,6-tetrafluoropyridine with benzaldehyde in ethanol to yield the desired product as white crystals . The reaction conditions include the use of ethanol as a solvent and potassium hydroxide as a base at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Ethoxy-3,5,6-trifluoropyridine undergoes various chemical reactions, including nucleophilic substitution and coupling reactions. Common reagents used in these reactions include benzaldehyde and potassium hydroxide . The major products formed from these reactions are typically Schiff bases and other fluorinated derivatives . The presence of fluorine atoms in the pyridine ring significantly influences the reactivity and stability of the compound, making it less reactive than its chlorinated and brominated analogues .
Scientific Research Applications
2-Ethoxy-3,5,6-trifluoropyridine has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex fluorinated compounds . In biology and medicine, it has been studied for its potential antibacterial and antifungal activities . The compound’s unique properties make it a valuable intermediate in the development of pharmaceuticals and agrochemicals . Additionally, its fluorinated nature makes it useful in materials science for the design of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Ethoxy-3,5,6-trifluoropyridine involves its interaction with biological targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to its biological effects . The compound’s antibacterial and antifungal activities are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell death . The exact molecular pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
2-Ethoxy-3,5,6-trifluoropyridine can be compared to other fluorinated pyridines such as 2,3-dichloro-5-(trifluoromethyl)-pyridine and 3,5-difluoro-2,4,6-triazidopyridine . These compounds share similar structural motifs but differ in their specific substituents and reactivity. The presence of the ethoxy group in this compound makes it unique and influences its chemical and biological properties. Other similar compounds include 4-amino-2,3,5,6-tetrafluoropyridine and 2,3,5,6-tetrafluoropyridin-4-amine .
Properties
IUPAC Name |
2-ethoxy-3,5,6-trifluoropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-2-12-7-5(9)3-4(8)6(10)11-7/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMIVOIXZKZPJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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